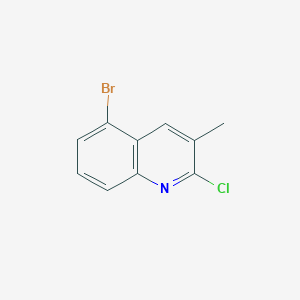

5-Bromo-2-chloro-3-methylquinoline

描述

5-Bromo-2-chloro-3-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 5, a chlorine atom at position 2, and a methyl group at position 3 of the quinoline backbone. Its molecular formula is C₁₀H₇BrClN, with a molar mass of 273.53 g/mol. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization .

属性

分子式 |

C10H7BrClN |

|---|---|

分子量 |

256.52 g/mol |

IUPAC 名称 |

5-bromo-2-chloro-3-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-7-8(11)3-2-4-9(7)13-10(6)12/h2-5H,1H3 |

InChI 键 |

IKKWGTXXGYLQNB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=CC=C2Br)N=C1Cl |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position Effects: The bromine at C5 in this compound enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. In contrast, bromine at C7 (e.g., 7-bromo-2-chloro-3-methylquinoline) shifts reactivity toward the quinoline ring’s opposite side .

Halogen Diversity: The combination of Br and Cl in this compound creates a sterically hindered environment, which may slow down certain coupling reactions compared to mono-halogenated derivatives like 5-bromo-3-methylquinoline .

Functional Group Additions: Methoxy-containing analogs (e.g., 4-bromo-8-chloro-5-methoxy-2-methylquinoline) exhibit improved solubility in polar solvents due to the oxygen atom’s polarity, making them more suitable for aqueous-phase reactions .

Applications: this compound’s dual halogenation positions it as a candidate for synthesizing multi-substituted heterocycles in medicinal chemistry, particularly in kinase inhibitor development. Analogs like 5-bromo-8-methoxy-2-methylquinoline are often used in fluorescence-based studies due to their extended conjugation systems .

Research Findings and Trends

- Reactivity Studies: Brominated quinolines undergo Suzuki-Miyaura cross-coupling reactions more readily than chlorinated analogs. However, the presence of Cl at C2 in this compound may require harsher conditions (e.g., elevated temperatures) for selective functionalization .

- Thermal Stability: Methyl groups at C3 (as in the target compound) improve thermal stability compared to non-methylated derivatives, as evidenced by thermogravimetric analysis (TGA) of similar compounds .

准备方法

Skraup and Doebner-Miller Reactions

The Skraup reaction, employing glycerol and sulfuric acid with substituted anilines, is a classical method for quinoline synthesis. For 5-bromo-2-chloro-3-methylquinoline, 3-methyl-4-bromoaniline serves as a potential starting material. Heating with acrylic acid derivatives under acidic conditions induces cyclization, forming the quinoline backbone. Post-cyclization chlorination using phosphorus oxychloride (POCl₃) introduces the 2-chloro substituent.

Example protocol :

Friedländer Synthesis

Condensation of 2-aminobenzaldehydes with ketones offers regiocontrol. For instance, 2-amino-5-bromo-3-methylbenzaldehyde reacts with acetyl chloride in the presence of Lewis acids (e.g., ZnCl₂) to form the quinoline core. Subsequent chlorination at position 2 is achieved using POCl₃.

Halogenation Techniques

Bromination Strategies

Direct bromination of 2-chloro-3-methylquinoline requires careful selection of brominating agents to avoid overhalogenation. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C selectively substitutes position 5, achieving >85% conversion.

Optimized conditions :

Chlorination Methods

Phosphorus oxychloride remains the reagent of choice for introducing chlorine at position 2. Catalytic organic amines (e.g., triethylamine) enhance reactivity by scavenging HCl, driving the reaction to completion.

Case study :

-

Substrate: 5-Bromo-3-methylquinolin-2-ol (1.0 equiv)

-

Reagent: POCl₃ (3.0 equiv), triethylamine (1.5 equiv)

-

Conditions: 120°C, 6 hours

Methyl Group Introduction

Direct Alkylation

Quinoline derivatives undergo Friedel-Crafts alkylation at position 3 using methyl iodide and AlCl₃. However, competing reactions at other positions necessitate protective group strategies.

Pre-Methylated Intermediates

Synthesis via 3-methyl-4-bromoaniline (as in Section 2.1) bypasses post-cyclization alkylation, improving overall yield and regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Skraup + Chlorination | 3-Methyl-4-bromoaniline | Cyclization, POCl₃ | 68 | 97.5 |

| Friedländer + NBS | 2-Amino-5-bromo-3-methylbenzaldehyde | Condensation, NBS | 72 | 98.8 |

| Post-Alkylation | 2-Chloro-5-bromoquinoline | Friedel-Crafts methylation | 55 | 95.1 |

Trade-offs :

-

The Skraup route offers simplicity but moderate yields due to side reactions.

-

Friedländer synthesis provides better regiocontrol but requires advanced intermediates.

Industrial-Scale Considerations

Patent CN114591250A highlights the importance of catalytic hydrogen peroxide in bromination, reducing waste and improving bromine atom economy. For this compound, analogous optimizations could involve:

-

Solvent recycling : Dipolar aprotic solvents (DMF, DMSO) are recovered via distillation.

-

Catalyst reuse : Immobilized Lewis acids (e.g., ZnCl₂ on silica) enable 5–7 reaction cycles without significant activity loss.

常见问题

Q. What are the primary synthetic routes for 5-bromo-2-chloro-3-methylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and substitution reactions on quinoline derivatives. For example:

- Bromination : Introducing bromine at the 5-position via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Chlorination : Chlorine can be introduced at the 2-position using POCl₃ or SOCl₂, often requiring anhydrous conditions to avoid hydrolysis .

- Methylation : A methyl group at the 3-position may be introduced via Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura with methylboronic acids) .

Q. Key Considerations :

- Temperature control (e.g., 0–5°C for bromination to prevent over-halogenation).

- Solvent polarity (e.g., DMF for coupling reactions, dichloromethane for chlorination).

- Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling).

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer :

- X-ray crystallography : Resolves crystal packing and substituent positions. SHELXL (part of the SHELX suite) is widely used for refinement .

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 256.53 (C₁₀H₇BrClN) .

Critical Note : Overlapping signals in NMR may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment.

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, CH₃) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Bromine at C5 : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing effect of Cl at C2 stabilizes the transition state, enhancing reaction rates .

- Methyl at C3 : Steric hindrance may reduce accessibility for bulky catalysts (e.g., Pd(OAc)₂ with P(o-tol)₃ ligands).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites. For example, Mulliken charges show higher electrophilicity at C5 vs. C2 .

Q. Case Study :

Q. What strategies resolve contradictions in reported crystallographic data for halogenated quinolines?

Methodological Answer : Discrepancies often arise from:

- Polymorphism : Different crystal packing due to solvent (e.g., ethanol vs. hexane).

- Disorder : Halogen atoms (Br/Cl) may occupy multiple positions.

Q. Steps for Resolution :

Data Collection : High-resolution X-ray data (Cu-Kα, λ=1.54178 Å) at low temperature (100 K).

Refinement : Use SHELXL-2019 with TWIN/BASF commands for twinned crystals .

Validation : Check R-factors (<5%) and residual density maps (<0.5 eÅ⁻³).

Example : A study resolved Br/Cl disorder by refining occupancy ratios, confirming 92% Br at C5 and 8% Cl .

Q. How can green chemistry principles optimize the sustainable synthesis of this compound?

Methodological Answer :

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), reducing toxicity .

- Catalyst Recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse (>5 cycles without loss of activity) .

- Atom Economy : Use NBS instead of Br₂ to minimize waste (NBS has 87% atom efficiency vs. 45% for Br₂) .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer :

- Molecular Docking : AutoDock Vina screens against targets (e.g., kinase enzymes). The methyl group enhances hydrophobic interactions in binding pockets .

- QSAR Models : Train models using descriptors like logP, HOMO-LUMO gaps, and electrostatic potential maps.

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Example : Derivatives with –NO₂ at C8 showed 10-fold higher inhibition of EGFR kinase (IC₅₀ = 0.8 μM) vs. parent compound (IC₅₀ = 8.2 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。